molecular formula C18H38O7S.C4H11NO2<br>C22H49NO9S B15200284 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol CAS No. 36468-16-3

2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol

Cat. No.: B15200284
CAS No.: 36468-16-3
M. Wt: 503.7 g/mol
InChI Key: JHBRPYGVCJOJHS-UHFFFAOYSA-N
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Description

Properties

CAS No.

36468-16-3

Molecular Formula

C18H38O7S.C4H11NO2
C22H49NO9S

Molecular Weight

503.7 g/mol

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C18H38O7S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2

InChI Key

JHBRPYGVCJOJHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfate-Based Surfactants

Table 1: Comparison of Alkyl Ether Sulfates
Property 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl Hydrogen Sulfate Sodium Lauryl Trioxyethylene Sulfate Sodium Myreth Sulfate
Alkyl Chain Dodecyl (C12) Dodecyl (C12) Myristyl (C14)
Ethoxylation Degree 2 EO units 3 EO units 2–3 EO units
Counterion Hydrogen Sodium Sodium
Molecular Weight ~370–400 g/mol ~434 g/mol (C12, 3 EO) ~450 g/mol (C14, 2 EO)
Applications Detergents, emulsifiers Shampoos, foaming agents High-foaming cleansers
Toxicity Moderate irritation (Category 2 skin/eye) Skin irritation (Category 2) Similar to C12 analogs

Key Findings :

  • Chain Length : Longer alkyl chains (e.g., myristyl in Sodium Myreth Sulfate) enhance hydrophobicity, improving grease removal but reducing solubility .
  • Ethoxylation : Higher EO units (e.g., 3 EO in Sodium Lauryl Trioxyethylene Sulfate) increase water solubility and reduce skin irritation compared to lower EO analogs .
  • Counterion : Sodium salts (e.g., in Sodium Myreth Sulfate) offer better stability than hydrogen sulfates, which may hydrolyze under acidic conditions .

Ethanolamine Derivatives

Table 2: Comparison of Ethanolamine-Based Compounds
Property 2-(2-Hydroxyethylamino)ethanol Ethomeen 18/12 2-[2-(2-Aminoethoxy)ethoxy]ethanol
Structure Primary ethanolamine Ethoxylated octadecyl amine (5 EO) Ethoxylated diamine
Molecular Weight 105.14 g/mol ~929 g/mol (C18, 5 EO) ~178 g/mol
Functionality pH adjustment, corrosion inhibition Nonionic surfactant, emulsifier Chelating agent, polymer precursor
Toxicity Low acute toxicity (oral LD50 > 2000 mg/kg) Low irritation (nonionic nature) Limited data; moderate handling precautions
Applications Metalworking fluids, agrochemicals Textile processing, cosmetics Pharmaceutical synthesis

Key Findings :

  • Ethoxylation: Ethoxylated amines (e.g., Ethomeen 18/12) exhibit enhanced surfactant properties compared to non-ethoxylated analogs like 2-(2-hydroxyethylamino)ethanol .
  • Chain Length : Longer alkyl chains (e.g., octadecyl in Ethomeen) improve surface activity but reduce biodegradability .

Stability and Environmental Impact

  • Sulfate Esters : Prone to hydrolysis in acidic environments, releasing sulfuric acid and the parent alcohol. Sodium salts (e.g., Sodium Lauryl Trioxyethylene Sulfate) are more stable than hydrogen sulfates .
  • Ethanolamines: Stable under neutral conditions but may form nitrosamines in the presence of nitrites, raising regulatory concerns .
  • Biodegradability : Ethoxylated sulfates (e.g., C12 AES) degrade faster than branched analogs, while ethoxylated amines show moderate biodegradability .

Q & A

Q. How do these compounds align with green chemistry principles in synthetic applications?

  • Strategies :
  • Replace chlorinated intermediates (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol) with enzymatic sulfation .
  • Use bio-based dodecyl alcohol from renewable sources .
  • Metrics : Calculate E-factors (waste/product ratio) and atom economy for each synthesis step .

Q. What theoretical frameworks guide the study of these compounds in membrane technologies?

  • Concepts :
  • Solution-diffusion model for evaluating permeability in polymer membranes .
  • Hofmeister series to predict ion interactions with the sulfate group .
  • Application : Design experiments to correlate polymer structure with ion selectivity in desalination membranes .

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